BMeS-p-A

Overview

Description

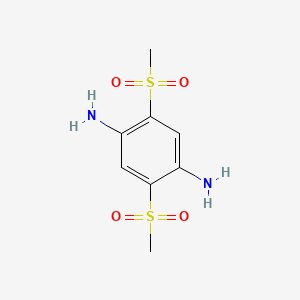

Due to its unique and symmetrical molecular design, this compound exhibits green fluorescence despite its small molecular size . This compound shows large Stokes shifts up to 140 nm due to a significant conformation change in the excited state . The absorption and fluorescence properties of this compound are independent of pH, solvents, or concentration, making it highly versatile .

Mechanism of Action

Target of Action

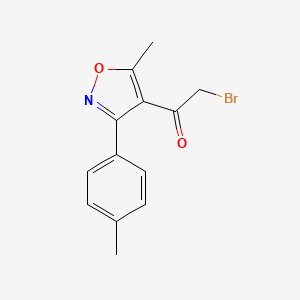

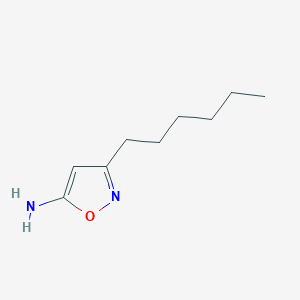

This compound is a novel synthetic dye . It was developed by Professor Katagiri at Yamagata University . The primary target of this compound is the π-electron conjugated system within the molecule . This system is responsible for the compound’s unique green fluorescence .

Mode of Action

The mode of action of this compound involves its unique and symmetrical molecular design . The molecule contains an amino group and a sulfonyl group arranged symmetrically . Despite its small size, this compound exhibits green fluorescence due to the interaction of the π-electron conjugated system with these groups .

Pharmacokinetics

It is known that this compound is soluble in both water and organic solvents , which could influence its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the emission of green fluorescence . It shows large Stokes shifts up to 140 nm due to a large conformation change in the excited state . This makes this compound a potentially useful tool in various applications, such as fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Action Environment

The action of this compound is independent of pH, solvents, or concentration Additionally, this compound shows high photostability , indicating that it can maintain its fluorescence properties even under prolonged exposure to light.

Biochemical Analysis

Biochemical Properties

BMeS-p-A plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with substrates containing amino groups through its succinimidyl ester reactive group, facilitating the conjugation process . This interaction is essential for labeling proteins, peptides, and other biomolecules, allowing researchers to track and study these molecules in various biological systems. The compound’s photostability and large Stokes shift make it suitable for fluorescence microscopy and other imaging techniques.

Cellular Effects

This compound influences various cellular processes by enabling the visualization and tracking of biomolecules within cells. Its fluorescent properties allow researchers to study cell signaling pathways, gene expression, and cellular metabolism in real-time. By labeling specific proteins or peptides, this compound helps elucidate their roles in cellular functions and interactions. This compound has been shown to have minimal impact on cell viability and function, making it a valuable tool in cell biology research .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules containing amino groups. The succinimidyl ester group reacts with primary amines, forming stable amide bonds. This covalent attachment ensures that the labeled biomolecules retain their native functions while being tracked or visualized. This compound does not significantly alter the activity of the labeled proteins or peptides, allowing for accurate studies of their biological roles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates excellent stability and minimal degradation over time. Its photostability ensures consistent fluorescence signals during prolonged imaging sessions. Long-term studies have shown that this compound-labeled biomolecules maintain their fluorescence and functionality, allowing researchers to conduct extended experiments without significant loss of signal or activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively labels target biomolecules without causing toxicity or adverse effects. At high doses, there may be potential for non-specific binding or interference with cellular functions. It is crucial to determine the appropriate dosage for each specific application to ensure accurate and reliable results .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a labeling reagent. It interacts with enzymes and cofactors that facilitate the conjugation process with amino groups. The compound’s stability and reactivity ensure efficient labeling of target biomolecules, allowing researchers to study metabolic flux and changes in metabolite levels in various biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. Its water solubility and small size allow for efficient diffusion and localization within cellular compartments. This compound accumulates in specific regions where target biomolecules are present, enabling precise labeling and visualization .

Subcellular Localization

This compound exhibits subcellular localization based on its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, depending on the labeled biomolecule’s localization signals. This targeted localization enhances the accuracy of studies involving specific cellular structures and functions .

Preparation Methods

BMeS-p-A is synthesized through a series of chemical reactions involving the introduction of amino and methylsulfonyl groups to a benzene ring. The synthetic route typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to form 1,4-diaminobenzene.

Sulfonation: 1,4-diaminobenzene undergoes sulfonation to introduce methylsulfonyl groups at the 2 and 5 positions.

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

BMeS-p-A undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

BMeS-p-A has a wide range of scientific research applications due to its unique properties:

Chemistry: Used as a fluorescent dye in various chemical analyses and experiments.

Biology: Employed in biological imaging due to its high fluorescence quantum yield and photostability.

Industry: Utilized in the production of fluorescent materials and sensors

Comparison with Similar Compounds

BMeS-p-A is unique due to its symmetrical molecular design and large Stokes shifts. Similar compounds include:

1,4-Diamino-2,5-dimethylbenzene: Lacks the sulfonyl groups, resulting in different fluorescence properties.

2,5-Diamino-1,4-benzenedisulfonic acid: Contains sulfonic acid groups instead of methylsulfonyl groups, affecting its solubility and reactivity.

Compared to these compounds, this compound offers higher photostability and versatility in various solvents and pH conditions, making it a superior choice for many applications .

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-15(11,12)7-3-6(10)8(4-5(7)9)16(2,13)14/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKAXANOUZYEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678513-97-7 | |

| Record name | BMeS-p-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)